molecular formula C20H24ClNO3 B12500938 Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B12500938
M. Wt: 361.9 g/mol
InChI Key: VZKHDFQFXLSYOR-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a methoxyphenyl group, and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Substitution Reactions: The benzyl and methoxyphenyl groups are introduced through substitution reactions. These reactions often involve the use of reagents such as benzyl halides and methoxyphenyl halides in the presence of a base.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically using methanol and a suitable acid catalyst.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Similar structure but with an oxo group instead of a methoxyphenyl group.

    1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride: Another related compound with a different substitution pattern.

Uniqueness

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group. Its molecular formula is C20H23ClN2O3C_{20}H_{23}ClN_2O_3, and it possesses a molar mass of approximately 374.86 g/mol. The compound's structural features contribute to its bioactivity, particularly in interacting with various biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number2828431-93-0
Molecular FormulaC20H23ClN2O3
Molar Mass374.86 g/mol

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. A study comparing various pyrrolidine derivatives reported minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity : The compound has shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.04 to 0.1 µg/mL, highlighting its potential as an antimicrobial agent in treating infections .
  • Antifungal Activity : In addition to antibacterial properties, the compound demonstrates antifungal activity against strains like Candida albicans, with MIC values less than 1 µg/mL .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Receptor Binding : Its structural components allow for high-affinity binding to various biological receptors, modulating their activity and influencing cellular responses.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the efficacy of several pyrrolidine derivatives, including this compound. The results indicated:

  • In vitro Testing : The compound exhibited potent activity against both Bacillus subtilis and Pseudomonas aeruginosa, with MIC values significantly lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrolidine derivatives has revealed that modifications in the methoxy group can enhance biological activity. For instance, the introduction of electron-donating groups on the aromatic ring has been associated with increased potency against microbial strains .

Properties

Molecular Formula

C20H24ClNO3

Molecular Weight

361.9 g/mol

IUPAC Name

methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H

InChI Key

VZKHDFQFXLSYOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl

Origin of Product

United States

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